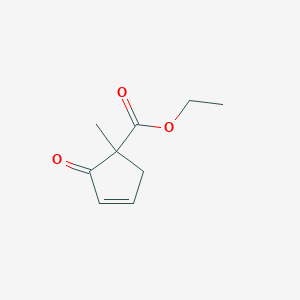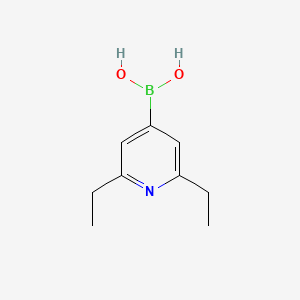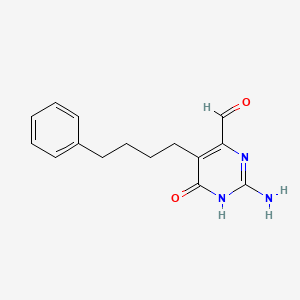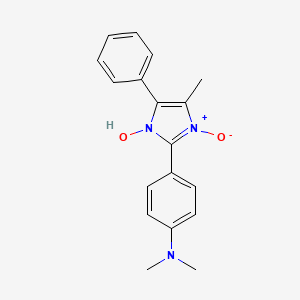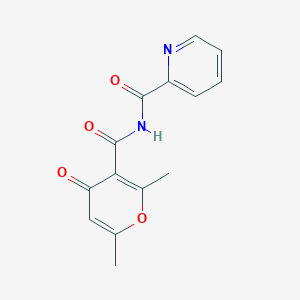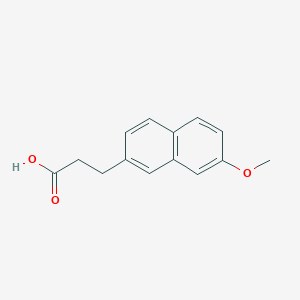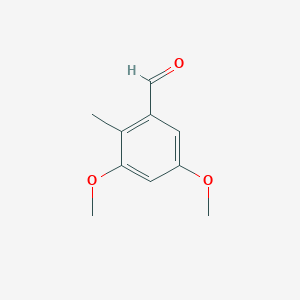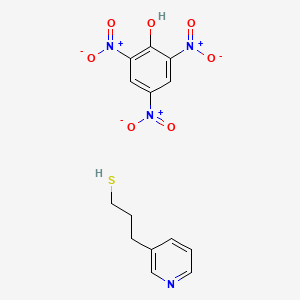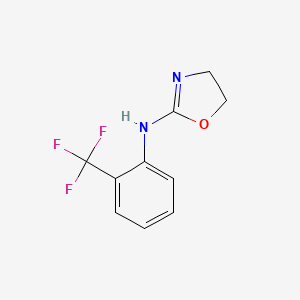
n,n-Bis(2-chloroethyl)-2,4,6-trimethoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n,n-Bis(2-chloroethyl)-2,4,6-trimethoxyaniline: is an organic compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The presence of chloroethyl groups and methoxy substituents on the aromatic ring contributes to its unique chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloroethyl)-2,4,6-trimethoxyaniline typically involves the reaction of 2,4,6-trimethoxyaniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their conversion to the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions: n,n-Bis(2-chloroethyl)-2,4,6-trimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, n,n-Bis(2-chloroethyl)-2,4,6-trimethoxyaniline is used as a building block for the synthesis of more complex molecules. Its alkylating properties make it useful in the preparation of polymers and other advanced materials.
Biology: The compound’s ability to cross-link DNA makes it a valuable tool in biological research, particularly in the study of DNA repair mechanisms and the development of new therapeutic agents.
Medicine: In medicine, derivatives of this compound are explored for their potential use in cancer treatment due to their ability to interfere with DNA replication in rapidly dividing cells.
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of n,n-Bis(2-chloroethyl)-2,4,6-trimethoxyaniline involves the formation of highly reactive intermediates that can alkylate DNA and other cellular components. This alkylation leads to the formation of cross-links in DNA, which inhibits DNA synthesis and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against certain types of cancer.
相似化合物的比较
n,n-Bis(2-chloroethyl)methylamine: Another nitrogen mustard with similar alkylating properties.
n,n-Bis(2-chloroethyl)cyclopropanamine: Known for its use in chemical warfare and as a chemotherapy agent.
n,n-Bis(2-chloroethyl)hydrazine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: n,n-Bis(2-chloroethyl)-2,4,6-trimethoxyaniline is unique due to the presence of methoxy groups on the aromatic ring, which can influence its reactivity and biological activity. These substituents can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
属性
CAS 编号 |
27077-10-7 |
|---|---|
分子式 |
C13H19Cl2NO3 |
分子量 |
308.20 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-2,4,6-trimethoxyaniline |
InChI |
InChI=1S/C13H19Cl2NO3/c1-17-10-8-11(18-2)13(12(9-10)19-3)16(6-4-14)7-5-15/h8-9H,4-7H2,1-3H3 |
InChI 键 |
JJWFITSHOLBCBQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)OC)N(CCCl)CCCl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Benzyl-3-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]thiourea](/img/structure/B13998237.png)
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13998242.png)
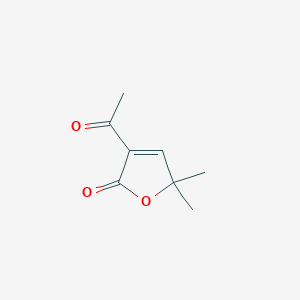
![5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13998245.png)
